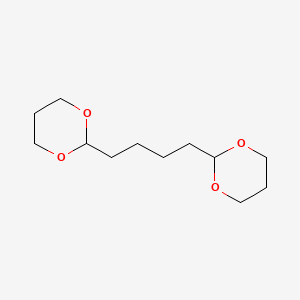

1,4-Di(1,3-dioxan-2-yl)butane

Description

Structure

3D Structure

Properties

CAS No. |

111865-42-0 |

|---|---|

Molecular Formula |

C12H22O4 |

Molecular Weight |

230.30 g/mol |

IUPAC Name |

2-[4-(1,3-dioxan-2-yl)butyl]-1,3-dioxane |

InChI |

InChI=1S/C12H22O4/c1(5-11-13-7-3-8-14-11)2-6-12-15-9-4-10-16-12/h11-12H,1-10H2 |

InChI Key |

QKYZOWIKYMGDFR-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(OC1)CCCCC2OCCCO2 |

Origin of Product |

United States |

Significance of Cyclic Acetal Architectures in Advanced Chemical Synthesis

Cyclic acetals, such as the 1,3-dioxane (B1201747) rings present in 1,4-Di(1,3-dioxan-2-yl)butane, are crucial functional groups in organic synthesis, primarily serving as protecting groups for carbonyl compounds and diols. Their stability under various reaction conditions, coupled with their susceptibility to cleavage under specific, often mild, acidic conditions, allows for the selective manipulation of other functional groups within a molecule. researchgate.net

Beyond their role as protecting groups, cyclic acetal (B89532) frameworks are integral components of numerous natural products and pharmaceuticals, contributing to their bioactivity. researchgate.net The development of stereoselective methods for the synthesis of chiral cyclic acetals has been a significant area of research, enabling the construction of complex stereogenic centers. researchgate.net Furthermore, the radical ring-opening polymerization of cyclic ketene (B1206846) acetals offers a pathway to creating degradable polymers, a field of growing importance for developing environmentally friendly materials. nih.govrsc.org The metathesis of cyclic acetals, even in the absence of a catalyst, presents a novel approach to creating dynamic covalent networks and reprocessable thermosetting polymers. acs.org

The inherent stability and conformational rigidity of the cyclic acetal structure can impart desirable properties to the target molecules, including improved thermal stability. acs.org This is particularly relevant in materials science, where such features are highly sought after. acs.orgdoi.org

Contextualization of 1,3 Dioxane Systems in Heterocyclic Chemistry

Within the vast field of heterocyclic chemistry, 1,3-dioxane (B1201747) systems represent a well-established and versatile class of compounds. These six-membered saturated heterocycles are typically synthesized through the condensation reaction of a 1,3-diol with an aldehyde or a ketone. doi.org The stereochemistry of 2-aryl-1,3-dioxane derivatives has been a subject of detailed investigation, revealing interesting conformational behaviors. researchgate.net

The 1,3-dioxane ring can be strategically incorporated into polymer backbones, leading to materials with applications as thermoplastics. doi.org The presence of two oxygen atoms in the ring influences the electron density of the adjacent carbon atoms, making the α-position susceptible to electrophilic attack, a principle utilized in the synthesis of various derivatives. enu.kz

Furthermore, compounds containing the 1,3-dioxane moiety have been explored for their potential biological activities, with some derivatives exhibiting anti-inflammatory and antiviral properties. enu.kzpurdue.edu The design and synthesis of novel 1,3-dioxane-based compounds continue to be an active area of research, driven by their potential applications in medicinal chemistry and materials science. researchgate.netresearchgate.net

Overview of Butane Derived Scaffolds As Bifunctional Building Blocks

Retrosynthetic Analysis for the Bis-1,3-Dioxane System

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by systematically deconstructing the target molecule into simpler, commercially available starting materials.

Strategic Disconnections of the 1,3-Dioxan-2-yl Units

The most logical retrosynthetic disconnection for 1,4-Di(1,3-dioxan-2-yl)butane involves the cleavage of the two acetal (B89532) groups. Each 1,3-dioxan-2-yl unit is a cyclic acetal formed from a carbonyl group and a 1,3-diol. Disconnecting these bonds reveals the precursor molecules.

Identification of Key Precursors: 1,4-Butanedial and 1,3-Propanediol (B51772)

Following the strategic disconnections, the key precursors for the synthesis of this compound are identified as 1,4-butanedial (also known as succinaldehyde) and 1,3-propanediol. The reaction involves the condensation of two equivalents of 1,3-propanediol with one equivalent of 1,4-butanedial to form the two 1,3-dioxane (B1201747) rings linked by a butane chain. lew.rogoogle.comacs.orggoogle.comresearchgate.net

Acetalization Reactions for 1,3-Dioxane Ring Formation

The formation of the 1,3-dioxane rings from 1,4-butanedial and 1,3-propanediol is an example of an acetalization reaction. wikipedia.orgwikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by an acid and is an equilibrium process. wikipedia.orgntu.edu.sgjove.com

Brønsted Acid Catalysis in Cyclic Acetal Synthesis

Brønsted acids, which are proton donors, are commonly employed to catalyze acetal formation. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of 1,3-propanediol. wikipedia.orglibretexts.org This initial attack forms a hemiacetal, which is then further protonated and undergoes dehydration to form a carbocation. A subsequent intramolecular attack by the second hydroxyl group of the propanediol, followed by deprotonation, yields the stable cyclic 1,3-dioxane ring. wikipedia.org Common Brønsted acid catalysts for this transformation include p-toluenesulfonic acid (TsOH), sulfuric acid (H₂SO₄), and trifluoromethanesulfonic acid (TfOH). uobabylon.edu.iqrsc.orgresearchgate.net

Table 1: Common Brønsted Acid Catalysts in Acetalization

| Catalyst | Formula | Key Characteristics |

| p-Toluenesulfonic acid | CH₃C₆H₄SO₃H | Solid, easy to handle, effective catalyst. uobabylon.edu.iq |

| Sulfuric acid | H₂SO₄ | Strong acid, often used in small catalytic amounts. researchgate.net |

| Trifluoromethanesulfonic acid | CF₃SO₃H | Very strong acid, can be used in very low concentrations. rsc.org |

Lewis Acid Catalysis in Cyclic Acetal Synthesis

Lewis acids, which are electron pair acceptors, can also effectively catalyze the formation of 1,3-dioxanes. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org They function by coordinating to the carbonyl oxygen, thereby activating the carbonyl group towards nucleophilic attack by the diol. wikipedia.org This mechanism is similar to that of Brønsted acids in that it enhances the electrophilicity of the carbonyl carbon. A wide variety of Lewis acids can be used, including metal triflates and chlorides. organic-chemistry.orgresearchgate.netgoogle.com The choice of Lewis acid can sometimes offer advantages in terms of milder reaction conditions and chemoselectivity. organic-chemistry.orgwikipedia.org

Table 2: Examples of Lewis Acid Catalysts in Acetalization

| Catalyst | Formula | Key Characteristics |

| Boron trifluoride etherate | BF₃·O(C₂H₅)₂ | Commonly used, effective Lewis acid. researchgate.net |

| Cerium(III) triflate | Ce(OTf)₃ | Gentle Lewis acid, can be used in nearly neutral conditions. organic-chemistry.org |

| Zirconium tetrachloride | ZrCl₄ | Highly efficient and chemoselective catalyst. organic-chemistry.org |

| Molybdenum(VI) oxide on silica (B1680970) | MoO₃/SiO₂ | Heterogeneous catalyst, allowing for easier separation. researchgate.net |

Water Removal Strategies in Equilibrium-Driven Acetalization

Acetalization is a reversible reaction, and the presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials, thus reducing the yield of the desired acetal. wikipedia.orgntu.edu.sgjove.com To drive the reaction to completion, it is crucial to remove the water as it is formed. libretexts.orglibretexts.orglumenlearning.com Several techniques are commonly employed for this purpose.

Dean-Stark Apparatus: This is a classic piece of laboratory glassware used for azeotropic distillation. ntu.edu.sgjove.comuobabylon.edu.iq The reaction is typically carried out in a solvent that forms an azeotrope with water, such as toluene (B28343) or benzene. ntu.edu.sguobabylon.edu.iq The azeotrope boils and the vapors condense in the Dean-Stark trap. Since water is denser than the organic solvent, it collects in the bottom of the trap while the solvent overflows back into the reaction flask, effectively removing water from the equilibrium. jove.comuobabylon.edu.iq

Molecular Sieves: These are porous materials with uniform pore sizes that can selectively adsorb small molecules like water. wikipedia.orgorganic-chemistry.orglibretexts.orgresearchgate.net Adding activated molecular sieves (typically 3Å or 4Å) to the reaction mixture physically sequesters the water as it is formed, thereby driving the equilibrium towards the product side. organic-chemistry.orglibretexts.orgresearchgate.net This method is particularly useful for reactions that are sensitive to high temperatures required for azeotropic distillation. researchgate.net

Orthoesters: Trialkyl orthoesters, such as triethyl orthoformate or trimethyl orthoformate, can be used as chemical dehydrating agents. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org They react with the water produced during acetalization to form an ester and an alcohol, effectively removing water from the reaction mixture. wikipedia.orgorganic-chemistry.org This method is advantageous as it can often be performed under mild conditions. organic-chemistry.org

Table 3: Comparison of Water Removal Strategies

| Method | Principle | Advantages | Disadvantages |

| Dean-Stark Apparatus | Azeotropic distillation | Effective for large-scale reactions, continuous removal. ntu.edu.sgjove.comuobabylon.edu.iq | Requires heating, may not be suitable for heat-sensitive compounds. |

| Molecular Sieves | Physical adsorption | Mild conditions, simple to use. organic-chemistry.orglibretexts.orgresearchgate.net | Stoichiometric amounts may be needed, can be costly for large scale. |

| Orthoesters | Chemical reaction | Mild conditions, can drive the reaction efficiently. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org | Introduces other byproducts, may require purification. wikipedia.org |

Chemoselective Acetalization Approaches for Dialdehyde (B1249045) Substrates

The formation of this compound from a dialdehyde precursor, such as adipaldehyde, and 1,3-propanediol hinges on the principles of acetalization. This reaction is typically catalyzed by Brønsted or Lewis acids. organic-chemistry.org A standard laboratory procedure involves the use of an acid catalyst like p-toluenesulfonic acid in a solvent such as toluene, with continuous removal of water using a Dean-Stark apparatus to drive the reaction to completion. organic-chemistry.org

A key challenge in the synthesis of di-acetals from dialdehydes is achieving high chemoselectivity, especially when other carbonyl groups or acid-sensitive functionalities are present in the substrate. Aldehydes are generally more reactive than ketones in acetal formation, and this selectivity is even more pronounced in the formation of 1,3-dioxanes compared to 1,3-dioxolanes. thieme-connect.de Saturated carbonyl compounds also exhibit higher reactivity than their α,β-unsaturated counterparts. thieme-connect.de

Various catalytic systems have been developed to enhance the efficiency and selectivity of acetalization under mild conditions. For instance, zirconium tetrachloride (ZrCl₄) serves as a highly efficient and chemoselective catalyst for the acetalization of carbonyl compounds. organic-chemistry.org Another effective method involves the use of N-bromosuccinimide (NBS) as a catalyst for the reaction between carbonyl compounds and 1,3-propanediol in the presence of triethyl orthoformate. This process, known as an in situ acetal exchange, is compatible with acid-sensitive groups like tert-butyldimethylsilyl (TBDMS) ethers. organic-chemistry.org Solid acid catalysts, such as "zirconium sulfophenyl phosphonate," also offer a mild and effective option for synthesizing 1,3-dioxanes. thieme-connect.de

The choice of diol is also critical; 1,3-propanediol is less reactive than ethane-1,2-diol, which can lead to lower yields under identical conditions. thieme-connect.de However, the resulting 1,3-dioxanes are generally more stable than their 1,3-dioxolane (B20135) counterparts. organic-chemistry.org

Table 1: Catalysts for Chemoselective Acetalization

| Catalyst/Reagent | Substrate Scope | Key Features |

| p-Toluenesulfonic acid | Aldehydes, Ketones | Standard procedure, requires water removal. organic-chemistry.org |

| Zirconium tetrachloride (ZrCl₄) | Carbonyl compounds | High efficiency and chemoselectivity. organic-chemistry.org |

| N-Bromosuccinimide (NBS) | Carbonyl compounds | Mild conditions, tolerates acid-sensitive groups. organic-chemistry.org |

| "Zirconium sulfophenyl phosphonate" | Carbonyl compounds | Solid acid catalyst, mild conditions. thieme-connect.de |

Advanced Synthetic Approaches to the this compound Framework

Beyond direct acetalization, more sophisticated methods can be employed to construct the this compound skeleton. These approaches often involve multi-step sequences and specialized reactions to build the desired framework.

Radical chemistry provides another avenue for the synthesis of dioxane-containing structures. The diastereoselective cyclization of 1,3-dioxan-2-yl radicals has been explored, demonstrating the utility of radical-mediated processes in forming substituted dioxane rings. nih.govacs.org These reactions can be initiated from various precursors and offer a powerful tool for carbon-carbon bond formation. For example, electrochemical radical reactions of enol acetates and 1,3-diketones have been developed to synthesize 1,4-dicarbonyl compounds, which are precursors to various heterocycles. acs.org While direct synthesis of this compound via radical cyclization is not explicitly detailed, the principles could be adapted to construct the target molecule.

One-pot syntheses are highly desirable for their operational simplicity and efficiency. Methodologies for the one-pot synthesis of various bifunctional dioxane derivatives have been developed. For example, a catalyst-free, one-pot, three-component reaction of arylaldehydes, thiourea, and orthoformates has been used to prepare 1,3,5-triazine-2,4-dithione derivatives. beilstein-journals.org Another example is the one-pot synthesis of 1,3-butanediol (B41344) from 1,4-anhydroerythritol hydrogenolysis over a tungsten-modified platinum on silica catalyst. rsc.org These examples, while not directly producing the target compound, highlight the feasibility of one-pot procedures for creating complex bifunctional molecules. The development of a one-pot synthesis for this compound would likely involve the simultaneous or sequential formation of both dioxane rings from a suitable precursor.

Complex organic syntheses often rely on the use of protecting groups to mask reactive functional groups while other parts of the molecule are being modified. univpancasila.ac.id A multi-step synthesis of this compound could involve the protection of one aldehyde group of a dialdehyde as a 1,3-dioxane, followed by a series of reactions to elaborate the other end of the molecule, and culminating in the formation of the second dioxane ring. qut.edu.aulibretexts.org This approach allows for greater control over the synthetic sequence and can be used to introduce other functionalities into the molecule if desired. The choice of protecting group is crucial, and it must be stable to the reaction conditions used in subsequent steps and easily removable at the appropriate stage. univpancasila.ac.id The 1,3-dioxane group itself is a common protecting group for carbonyls, known for its stability under basic, reductive, and oxidative conditions, while being labile to acidic conditions. thieme-connect.de

Conformational Preferences of the 1,3-Dioxane Ring System

The 1,3-dioxane ring, analogous to cyclohexane, predominantly adopts a chair conformation to minimize torsional and angle strain. psu.edu However, the introduction of heteroatoms and substituents leads to a more complex set of conformational possibilities and energetic considerations.

Chair-Chair Interconversion Pathways and Twist-Boat Conformations

The interconversion between the two chair conformers of a 1,3-dioxane ring proceeds through a series of higher-energy transition states and intermediates, including twist-boat and boat conformations. researchgate.netacs.org The potential energy surface of 1,3-dioxane features several minima, including the two chair invertomers and enantiomeric flexible forms. researchgate.net For unsubstituted 1,3-dioxane, the chair conformer is significantly more stable than the 2,5-twist conformer. researchgate.net The 1,4-twist structure is even higher in energy than the 2,5-twist. researchgate.net

The chair-to-twist energy barrier is a critical parameter in understanding the conformational dynamics. In some substituted 1,3-dioxanes, steric and electrostatic repulsions can lead to the adoption of a twist-boat conformation over the typically more stable chair form. psu.edu For instance, the presence of bulky substituents can destabilize the chair conformation, making the twist-boat a more favorable alternative. psu.edunih.gov The relative energies of these conformers and the barriers to their interconversion can be influenced by the solvent environment. pleiades.online

Factors Influencing Conformational Equilibria (e.g., Anomeric Effect, Substituent-Specific Interactions)

The conformational equilibrium of a substituted 1,3-dioxane is a delicate balance of several interacting factors.

Anomeric Effect: This is a key stereoelectronic effect in 1,3-dioxane systems, describing the tendency of an electronegative substituent at the anomeric carbon (C2) to adopt an axial orientation, despite the potential for steric hindrance. rsc.orgsemanticscholar.org This preference is attributed to a stabilizing hyperconjugative interaction between a lone pair of electrons on an endocyclic oxygen atom and the antibonding orbital (σ) of the C2-substituent bond (n→σ). rsc.orgsemanticscholar.org The strength of the anomeric effect is influenced by the electronegativity of the substituent and the electron-donating ability of the heteroatom. rsc.org

Substituent-Specific Interactions: The nature and position of substituents on the 1,3-dioxane ring play a crucial role in determining the conformational preference.

Steric Interactions: Bulky substituents generally prefer an equatorial position to minimize 1,3-diaxial interactions. However, as seen in some 2,2-diaryl-1,3-dioxanes, an aryl group may preferentially occupy an axial position. researchgate.net

Electrostatic Interactions: Dipole-dipole interactions can significantly influence conformational equilibria. psu.edunih.gov In 2,2-diaryl-1,3-dioxanes, electrostatic interactions appear to be a dominant factor in their conformational behavior. nih.gov

Intramolecular Hydrogen Bonding: The potential for intramolecular hydrogen bonding can stabilize certain conformations. For example, a hydroxyl group at the C5 position can form a hydrogen bond with a ring oxygen, influencing the axial/equatorial preference. acs.org

Gauche Effects: Attractive and repulsive gauche effects between substituents at the C5 position and the ring oxygens can also impact the conformational equilibrium. psu.edu

The following table summarizes the influence of various substituents on the conformational free energy (A-value), which is a measure of the preference for the equatorial position.

| Substituent | Position | A-value (kcal/mol) | Notes |

| Phenyl | 5 | 1.1 | Determined from experimental and theoretical vicinal coupling constants. researchgate.net |

| Methyl | 5 | 0.82-0.9 | Data from various sources. researchgate.net |

| tert-Butyl | 5 | 1.4-1.8 | Data from various sources. researchgate.net |

| Aryl | 2,2-di | Varies | Conformational energy differences are linearly related to Hammett σ values. nih.gov |

| Dimethylamino | 2 | >3 kJ/mol | Prefers axial conformation due to the anomeric effect. semanticscholar.org |

Stereoelectronic Interactions within the Dioxane Rings

Beyond the anomeric effect, other stereoelectronic interactions contribute to the stability and geometry of the 1,3-dioxane ring. These interactions involve the delocalization of electron density from bonding or non-bonding orbitals into adjacent antibonding orbitals. acs.orgnih.gov

Key stereoelectronic interactions include:

n→σ interactions:* The anomeric effect is a prime example. rsc.orgacs.org Another is the homoanomeric n→σ* interaction between a pseudoequatorial lone pair on an oxygen and the equatorial C(5)-H bond. acs.org

σ→σ interactions:* Hyperconjugation between C-H or C-C sigma bonds and adjacent antibonding sigma orbitals can influence bond lengths and angles. acs.org For instance, interactions between equatorial C-H σ-orbitals and antiperiplanar C-O σ*-orbitals have been proposed. acs.org

These interactions can be studied computationally through methods like Natural Bond Orbital (NBO) analysis, which quantifies the stabilization energies associated with these delocalizations. tandfonline.com For example, the stabilization energy from the delocalization of an equatorial lone pair on one oxygen to the σ* orbital of the C2-O bond has been calculated to be significant. tandfonline.com

Diastereomeric and Enantiomeric Considerations in Disubstituted Dioxane Frameworks

The presence of multiple stereocenters in disubstituted 1,3-dioxanes, such as this compound, gives rise to the possibility of various stereoisomers.

Analysis of Stereoisomeric Forms (e.g., cis/trans Isomerism)

When the 1,3-dioxane ring is substituted at two different positions, cis and trans diastereomers are possible. The relative stability of these isomers is determined by the conformational preferences of the individual substituents. researchgate.netresearchgate.net For example, in 2,4,6-trisubstituted 1,3-dioxanes, the equilibrium between cis and trans isomers can be used to determine the conformational free energy (A-value) of the substituents. researchgate.net

In a molecule like this compound, each 1,3-dioxane ring can be considered a substituent on the butane chain. The relative orientation of these two rings can lead to different diastereomers. Furthermore, if the dioxane rings themselves are substituted, the number of possible stereoisomers increases significantly. For instance, studies on 1,3-dioxane derivatives of 1,3-diacetylbenzene (B146489) have explored the cis-cis, cis-trans, and trans-trans isomers. lew.ro

The synthesis of these compounds often leads to a mixture of diastereomers, and their separation and characterization are crucial for understanding their properties. thieme-connect.de The equilibrium between these isomers can often be achieved under acidic conditions, allowing for the determination of their relative thermodynamic stabilities. researchgate.net

Spectroscopic Investigations for Stereochemical Elucidation

A variety of spectroscopic techniques are indispensable for the stereochemical and conformational analysis of 1,3-dioxane systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the conformation and configuration of 1,3-dioxanes.

Chemical Shifts: The chemical shifts of axial and equatorial protons are typically different. For instance, in many 1,3-dioxanes, axial protons at C4 and C6 are shielded relative to their equatorial counterparts. semanticscholar.org However, anomalous chemical shifts can occur due to specific substituent effects. acs.org

Coupling Constants: Vicinal coupling constants (³J) are dependent on the dihedral angle between the coupled protons and can be used to distinguish between chair and twist conformations and between axial and equatorial substituents. tandfonline.comresearchgate.net

Nuclear Overhauser Effect (NOE): NOE experiments provide information about through-space proximity of protons, which is invaluable for determining the relative configuration and conformation of substituents. nih.govresearchgate.net

Dynamic NMR: By studying NMR spectra at different temperatures, it is possible to determine the energy barriers for conformational interconversions. lew.rorsc.org

Infrared (IR) Spectroscopy: While less detailed for conformational analysis than NMR, IR spectroscopy can provide information about the presence of specific functional groups and can sometimes be used to distinguish between conformers based on subtle differences in their vibrational frequencies. docbrown.info

X-ray Crystallography: This technique provides definitive information about the solid-state conformation and configuration of a molecule. nih.govbakhtiniada.ru It has been used to confirm the chair conformation and the orientation of substituents in numerous 1,3-dioxane derivatives. bakhtiniada.ru

Mass Spectrometry (MS): Differential mass spectrometry, correlated with quantum chemical calculations, has been shown to be a useful tool in the stereochemical study of 1,3-dioxane derivatives by analyzing the fragmentation patterns of different isomers. researchgate.net

The following table provides a summary of the spectroscopic data used in the analysis of 1,3-dioxane systems.

| Spectroscopic Technique | Information Obtained |

| ¹H NMR | Chemical shifts (axial vs. equatorial), coupling constants (dihedral angles), NOE (spatial proximity) |

| ¹³C NMR | Chemical shifts (conformational and substituent effects) nih.gov |

| Dynamic NMR | Energy barriers of conformational interconversion lew.ro |

| IR Spectroscopy | Functional group identification, distinguishing conformers docbrown.info |

| X-ray Crystallography | Solid-state conformation and configuration bakhtiniada.ru |

| Mass Spectrometry | Differentiation of stereoisomers through fragmentation patterns researchgate.net |

Reactivity and Chemical Transformations of 1,4 Di 1,3 Dioxan 2 Yl Butane and Its 1,3 Dioxane Moieties

Acetal (B89532) Deprotection Strategies for Regeneration of Carbonyl Functionality

Acid-catalyzed hydrolysis is the most common method for the deprotection of 1,3-dioxane (B1201747) acetals. organic-chemistry.orgthieme-connect.de This reaction involves the protonation of one of the acetal oxygen atoms, followed by ring opening to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and loss of a proton regenerates the carbonyl group and releases the 1,3-propanediol (B51772) used in the initial protection.

The general mechanism proceeds as follows:

Protonation of an acetal oxygen by an acid catalyst.

Cleavage of a carbon-oxygen bond to form an oxocarbenium ion intermediate and a hydroxyl group.

Nucleophilic attack by water on the carbocation.

Deprotonation to yield a hemiacetal.

Protonation of the diol oxygen, followed by elimination of 1,3-propanediol to give the protonated carbonyl, which then loses a proton to yield the final aldehyde.

A wide array of Brønsted and Lewis acids can be employed to catalyze this reaction. Common choices include hydrochloric acid, sulfuric acid, p-toluenesulfonic acid (p-TsOH), and trifluoroacetic acid (TFA). thieme-connect.de The reaction is typically carried out in a mixture of water and an organic cosolvent like acetone, tetrahydrofuran (THF), or dioxane to ensure miscibility. thieme-connect.de

Transacetalization is a related deprotection strategy where the acetal exchanges with another diol or, more commonly, a ketone like acetone, in the presence of an acid catalyst. organic-chemistry.org This is an equilibrium-driven process, and using a large excess of the ketone (often as the solvent) drives the reaction towards the deprotected carbonyl compound. organic-chemistry.org This method can be milder than direct aqueous hydrolysis. For instance, p-toluenesulfonic acid in a mixture of methanol and water has been used for the cleavage of 1,3-dioxane rings. nih.gov

Table 1: Common Acid Catalysts for 1,3-Dioxane Deprotection

| Catalyst | Typical Conditions | Reference |

|---|---|---|

| Hydrochloric Acid (HCl) | Aqueous solution with organic cosolvent | thieme-connect.de |

| Sulfuric Acid (H₂SO₄) | Aqueous solution with organic cosolvent | thieme-connect.de |

| p-Toluenesulfonic Acid (p-TsOH) | Toluene (B28343), Methanol/Water | organic-chemistry.orgnih.gov |

| Trifluoroacetic Acid (TFA) | Dichloromethane/Water | thieme-connect.de |

| Zirconium Tetrachloride (ZrCl₄) | Mild conditions for acetalization and transacetalization | organic-chemistry.org |

While acid-catalyzed methods are effective, they are unsuitable for substrates containing acid-sensitive functional groups. This has spurred the development of deprotection strategies that operate under neutral or near-neutral conditions.

Several reagents have been developed for this purpose. For example, a catalytic amount of iodine in a suitable solvent can effectively cleave acetals under neutral conditions, tolerating sensitive groups like tert-butyl ethers and furyl moieties. organic-chemistry.org Another approach involves the use of cerium(III) triflate in wet nitromethane, which operates at an almost neutral pH and offers high yields and selectivity. organic-chemistry.org Similarly, erbium(III) triflate (Er(OTf)₃) is a gentle Lewis acid catalyst for the chemoselective cleavage of acetals in the same solvent system. organic-chemistry.org Deprotection can also be achieved using aqueous dimethyl sulfoxide (DMSO) under neutral conditions. oup.com

Table 2: Selected Reagents for Neutral Deprotection of 1,3-Dioxanes

| Reagent | Solvent | Key Features | Reference |

|---|---|---|---|

| Iodine (catalytic) | Various organic solvents | Tolerates acid-sensitive groups | organic-chemistry.org |

| Cerium(III) Triflate (Ce(OTf)₃) | Wet Nitromethane | Near-neutral pH, high selectivity | organic-chemistry.org |

| Erbium(III) Triflate (Er(OTf)₃) | Wet Nitromethane | Gentle Lewis acid catalysis | organic-chemistry.org |

| Indium(III) Trifluoromethanesulfonate | Acetone/Water | Mild conditions, room temperature or microwave | organic-chemistry.org |

| Aqueous Dimethyl Sulfoxide (DMSO) | DMSO/Water | Neutral, simple procedure | oup.com |

In complex molecules containing multiple protecting groups, the ability to selectively deprotect one group while leaving others intact is crucial. For a molecule like 1,4-di(1,3-dioxan-2-yl)butane, this could involve the selective deprotection of one of the two identical acetal groups or their deprotection in the presence of other, different protecting groups.

Chemoselectivity is often governed by steric and electronic factors. Generally, acetals derived from ketones are cleaved more rapidly than those derived from aldehydes. thieme-connect.de Among cyclic acetals, the relative rates of hydrolysis can be influenced by ring size and substitution.

The choice of catalyst and reaction conditions is paramount for achieving chemoselectivity. Milder Lewis acids, such as cerium(III) chloride or samarium(III) chloride, can selectively cleave ketone-derived acetals in the presence of those derived from aldehydes. thieme-connect.de Fine-tuning the reaction conditions, such as temperature and reaction time, can also allow for the selective hydrolysis of one acetal over another, even if they are structurally similar. For instance, the acetonides of anti-1,3-diols hydrolyze significantly faster than their syn-isomers, allowing for kinetic separation. thieme-connect.de For this compound, achieving mono-deprotection would likely require carefully controlled, sub-stoichiometric addition of the deprotection reagent or halting the reaction at partial completion, followed by chromatographic separation.

Ring-Opening Reactions of the 1,3-Dioxane Rings

Beyond simple deprotection to the parent carbonyl, the 1,3-dioxane rings can undergo ring-opening reactions to yield other useful functional groups, such as hydroxy ethers. These transformations expand the synthetic utility of the dioxane moiety beyond its role as a simple protecting group.

For unsymmetrically substituted 1,3-dioxanes, the ring can be opened regioselectively to expose one of the two hydroxyl groups of the original diol while the other remains protected, typically as an ether. The regioselectivity of this cleavage is influenced by the reagents used and the steric and electronic nature of the substrate. researchgate.net

In the context of this compound, the 1,3-dioxane rings themselves are symmetric. However, if they were part of a more complex, chiral molecular framework, such as in carbohydrate chemistry, the facial bias of the molecule could direct the attack of a reagent to one of the C-O bonds preferentially. researchgate.net Reagents like diisobutylaluminium hydride (DIBAL-H) are known to effect the reductive opening of benzylidene acetals (a type of 1,3-dioxane), with the regioselectivity being highly dependent on the substrate's structure and the presence of coordinating functional groups nearby. researchgate.net

Reductive ring opening transforms the acetal into a hydroxy ether. This reaction typically involves a Lewis acid to activate the acetal and a hydride source to cleave one of the C-O bonds. A common and effective reagent combination for this transformation is lithium aluminum hydride (LiAlH₄) with aluminum chloride (AlCl₃). cdnsciencepub.com

The mechanism is believed to involve the formation of an intermediate oxocarbenium ion, which is then reduced by the hydride. cdnsciencepub.com The reaction of this compound with LiAlH₄/AlCl₃ would be expected to yield 1,8-bis(3-hydroxypropoxy)octane.

Table 3: Reagents for Reductive Ring Opening of 1,3-Dioxanes

| Reagent System | Product Type | Key Features | Reference |

|---|---|---|---|

| LiAlH₄ / AlCl₃ | Hydroxy Ether | Effective for both dioxanes and dioxolanes | cdnsciencepub.com |

| Diisobutylaluminium Hydride (DIBAL-H) | Hydroxy Ether | Regioselectivity is substrate-dependent | researchgate.net |

| Sodium Cyanoborohydride (NaBH₃CN) / Acid | Hydroxy Ether | Milder reducing agent | researchgate.net |

Oxidative Ring Cleavage Reactions

While 1,3-dioxanes are generally stable protecting groups, resistant to basic, reductive, and many oxidative conditions, they can undergo cleavage with strong or specific oxidizing agents. masterorganicchemistry.comthieme-connect.de The oxidative cleavage of the acetal functionality in this compound would lead to the formation of ester derivatives. A variety of reagents have been shown to effect the oxidative cleavage of cyclic acetals.

Ozone is a powerful oxidant that reacts smoothly with acetals to yield the corresponding esters. nih.gov This reaction is believed to proceed through the insertion of ozone into the C-H bond at the 2-position of the dioxane ring, forming a hydrotrioxide intermediate which then collapses to the ester product. nih.gov Another common reagent is N-bromosuccinimide (NBS), which can oxidize acetals to esters. nih.gov The mechanism of NBS oxidation can be complex, potentially involving either radical or ionic pathways. In the presence of light or a radical initiator, a radical mechanism may be initiated by the abstraction of the hydrogen atom from the C2 position. acs.orgresearchgate.net

Other reagent systems capable of oxidatively cleaving acetals include periodic acid catalyzed by tetrabutylammonium bromide, which efficiently oxidizes benzylidene acetals to hydroxybenzoates, and molecular oxygen in the presence of catalysts like N-hydroxyphthalimide (NHPI) and Co(OAc)₂. rsc.orgpressbooks.pub The choice of reagent can be critical for achieving selectivity, especially in complex molecules where other functional groups are present. rsc.org

| Reagent System | Typical Products | Reference |

|---|---|---|

| Ozone (O₃) | Esters | nih.gov |

| N-Bromosuccinimide (NBS) | Esters | nih.gov |

| Periodic Acid / Tetrabutylammonium Bromide | Hydroxybenzoates (from benzylidene acetals) | rsc.org |

| O₂ / N-Hydroxyphthalimide (NHPI) / Co(OAc)₂ | Esters | pressbooks.pub |

Transformations Directed at the Butane (B89635) Linker

Functionalization of the Alkane Chain while Maintaining Acetal Integrity

A key aspect of the chemistry of this compound is the potential for selective modification of the central butane chain without affecting the two 1,3-dioxane rings. The stability of the acetal groups is paramount for such transformations. Acetals are known to be stable in neutral to strongly basic conditions but are labile towards acids. thieme-connect.delibretexts.org Therefore, any functionalization reaction targeting the butane linker must proceed under conditions that avoid acidity.

The non-activated C-H bonds of the butane chain are generally unreactive. pressbooks.pub Their functionalization requires reactive intermediates, such as radicals, or transition-metal catalysis. However, many C-H activation catalysts are Lewis acidic, which could compromise the integrity of the dioxane rings. Reactions that proceed under neutral or basic conditions would be more suitable.

For instance, radical halogenation could potentially introduce functionality onto the butane chain, but this approach may lack selectivity and could lead to competing radical reactions involving the dioxane rings themselves (see section 4.4). A more controlled approach might involve directed C-H activation, although this would require the prior introduction of a directing group onto the butane linker, a non-trivial step. Given the stability of acetals to strong bases and nucleophiles, reactions involving these types of reagents on a pre-functionalized butane chain (e.g., a halogenated derivative) would be compatible with the dioxane moieties. libretexts.orglibretexts.org

Radical Chemistry of 1,3-Dioxane Derivatives

β-Scission Reactions of 1,3-Dioxan-2-yl Radicals and Factors Influencing Radical Stability

The formation of a radical at the C2 position of a 1,3-dioxane ring, the 1,3-dioxan-2-yl radical, can lead to subsequent rearrangement reactions, most notably β-scission. wikipedia.org This process involves the cleavage of a bond that is in the beta position relative to the radical center. For a 1,3-dioxan-2-yl radical, β-scission results in the opening of the dioxane ring. The cleavage of one of the C-O bonds leads to the formation of a more stable ester radical.

The stability of the initial 1,3-dioxan-2-yl radical is influenced by the two adjacent oxygen atoms. The oxygen lone pairs can delocalize the unpaired electron, an effect known as captodative stabilization if an electron-withdrawing group is also present. acs.orgresearchgate.net Generally, heteroatoms like oxygen stabilize adjacent radical centers through resonance donation. acs.org

The regioselectivity of the β-scission reaction is governed by the formation of the most stable products. researchgate.net In the case of the 1,3-dioxan-2-yl radical, ring-opening is driven by the formation of a thermodynamically stable carbonyl group in the resulting ester radical. The rate of β-scission is rapid, with estimates for similar alkoxyl radical rearrangements being greater than 10⁷ s⁻¹. nih.gov This rapid ring-opening is a characteristic feature of the radical chemistry of cyclic acetals.

Applications of 1,4 Di 1,3 Dioxan 2 Yl Butane and Its Derivatives in Advanced Organic Synthesis

Role as a Protected 1,4-Dialdehyde Synthon

In the lexicon of synthetic chemistry, a "synthon" is a conceptual unit representing a potential starting material for a synthesis. 1,4-Di(1,3-dioxan-2-yl)butane is a classic example of a synthon for the 1,4-butanedial dication, +CH2CH2CH2CH2+. The 1,3-dioxane (B1201747) groups, which are cyclic acetals, effectively mask the two aldehyde groups of 1,4-butanedial. Aldehydes are highly reactive functional groups susceptible to oxidation, reduction, and nucleophilic attack. This protection scheme is crucial because 1,4-butanedial itself is prone to polymerization and other side reactions, particularly in acidic or basic conditions. smolecule.comwikipedia.org By using the protected form, chemists can carry out various transformations on other parts of a molecule without disturbing the latent aldehyde functionalities. The stable 1,3-dioxane rings are robust and inert to a wide range of common reagents, including bases, nucleophiles, organometallics, and many oxidizing and reducing agents.

Orthogonal protection is a powerful strategy in the synthesis of complex organic molecules, such as peptides, oligosaccharides, and natural products. It involves the use of multiple, distinct protecting groups in a single molecule, each of which can be removed under a specific set of conditions without affecting the others. The acid-labile nature of the 1,3-dioxane group makes this compound an excellent component for such strategies.

The dioxane acetals are typically cleaved under mild acidic conditions (e.g., aqueous HCl, acetic acid, or using a Lewis acid). This deprotection condition is "orthogonal" to many other common protecting groups. For instance, a synthetic intermediate could bear the this compound moiety alongside:

Base-labile groups: such as Fluorenylmethyloxycarbonyl (Fmoc) used in peptide synthesis, which is removed by piperidine.

Groups removed by hydrogenolysis: such as a benzyl (Bn) ether or a Carboxybenzyl (Cbz) group, which are cleaved using H₂ gas and a palladium catalyst.

Fluoride-labile groups: such as silyl ethers (e.g., TBDMS, TIPS), which are removed by reagents like tetrabutylammonium fluoride (TBAF).

This orthogonality allows for selective deprotection at a desired stage of the synthesis. A chemist can unmask the two aldehyde groups of the butane (B89635) unit while leaving other sensitive parts of the molecule intact, making them available for a specific subsequent reaction.

| Protecting Group Type | Example | Typical Cleavage Conditions | Orthogonal to 1,3-Dioxane? |

|---|---|---|---|

| 1,3-Dioxane (Acetal) | This compound | Mild aqueous acid (e.g., HCl, Acetic Acid) | - |

| Base-Labile | Fmoc (Fluorenylmethyloxycarbonyl) | Piperidine in DMF | Yes |

| Hydrogenolysis | Bn (Benzyl ether) | H₂, Pd/C | Yes |

| Fluoride-Labile | TBDMS (tert-Butyldimethylsilyl ether) | TBAF in THF | Yes |

One of the significant advantages of using this compound is its ability to serve as a clean and reliable precursor for the in situ generation of 1,4-butanedial. The term in situ means "in the reaction mixture." Rather than isolating the pure, often unstable, dialdehyde (B1249045), it is generated at the precise moment it is needed for the next synthetic step.

This is particularly important for 1,4-butanedial, which has a known tendency to undergo rapid polymerization via aldol condensation reactions upon acidification. smolecule.com Attempting to purify and store the dialdehyde can lead to significant material loss. The in situ generation from its dioxane-protected precursor circumvents this issue. The synthetic protocol typically involves adding the protected compound to the reaction vessel along with other reagents and then introducing an acid catalyst. As the dioxane groups are hydrolyzed, molecules of 1,4-butanedial are formed and are immediately consumed in the desired reaction (e.g., a condensation or cyclization), keeping their concentration low and minimizing side reactions like polymerization.

Building Block for Polymeric and Macrocyclic Structures

Once deprotected, the resulting 1,4-butanedial is a bifunctional building block with two reactive aldehyde groups at either end of a flexible four-carbon spacer. This structure is ideal for the synthesis of polymers and large ring structures known as macrocycles.

The bifunctionality of 1,4-butanedial allows it to be incorporated into polymer chains through various polymerization reactions.

Cyclopolymerization: Under cationic initiation, 1,4-butanedial (succinaldehyde) can undergo cyclopolymerization. taylorandfrancis.com In this process, the polymerization reaction alternates between intermolecular and intramolecular steps, leading to a polymer backbone containing cyclic units, primarily tetrahydrofuran rings. taylorandfrancis.comresearchgate.net This contrasts with a simple linear polyacetal, giving the final polymer unique structural properties.

Condensation Polymers: 1,4-butanedial can react with other bifunctional monomers to create condensation polymers. For example, it can be added to urea-formaldehyde (UF) resins, where it cross-links with the resin during the curing process. chemicalbook.com This incorporation has been shown to improve the water resistance and reduce formaldehyde emissions from the final hardened polymer product. chemicalbook.com

Macrocycles are large cyclic molecules that are foundational to fields like supramolecular chemistry and drug discovery. The synthesis of these large rings is often challenging due to competing polymerization reactions. Using a precursor like 1,4-butanedial can facilitate macrocyclization. The four-carbon chain acts as a flexible linker that can connect two reactive sites.

A prominent example of macrocyclization involving aldehydes is the synthesis of porphyrins. Porphyrins are tetrapyrrolic macrocycles essential to many biological processes (e.g., heme and chlorophyll) and advanced materials. wikipedia.org In synthetic porphyrin chemistry, aldehydes are condensed with pyrrole or its derivatives in acid-catalyzed reactions. nih.govrsc.orgnih.gov By reacting 1,4-butanedial with suitable pyrrole-containing precursors, the butane chain can become incorporated into a larger, more complex porphyrin-like macrocyclic framework, demonstrating its utility in constructing large, well-defined cyclic structures.

Precursor for Novel Organic Materials

The reactivity of 1,4-butanedial makes it a valuable precursor for the synthesis of advanced organic materials, particularly porous crystalline solids like Covalent Organic Frameworks (COFs).

COFs are a class of porous polymers with highly ordered, crystalline structures built from covalently linked organic monomers. mdpi.comnih.gov Their defined pore structures and high surface areas make them promising for applications in gas storage, catalysis, and sensing. The synthesis of COFs often relies on reversible bond-forming reactions, such as the condensation of aldehydes with amines to form imines.

As a linear, symmetric, bifunctional monomer, 1,4-butanedial is an ideal building block for creating 2D COFs. When co-condensed with a trigonal (C₃-symmetric) triamine or a tetragonal (C₄-symmetric) tetraamine, it can form extended crystalline networks with hexagonal or square pore geometries, respectively. mdpi.comnih.gov The use of a flexible aliphatic linker like the butane unit from 1,4-butanedial, in contrast to more common rigid aromatic linkers, can impart greater flexibility and potentially unique guest-binding properties to the resulting COF material. The ability to generate the reactive 1,4-butanedial in situ from this compound offers precise control over the COF formation process, which is critical for achieving high crystallinity.

Intermediate in the Synthesis of Scaffolds for Chemical Biology and Medicinal Chemistry

The utility of this compound as an intermediate lies in its ability to act as a linchpin in the assembly of diverse chemical scaffolds. The protected nature of the terminal carbonyl groups allows for precise control over reactivity, enabling chemists to introduce functionality along the butane backbone or to build more complex structures through reactions involving the dioxane rings themselves. While the 1,3-dioxane structural unit is commonly found in natural products and is stable under basic, reductive, or oxidative conditions, it is labile towards acid-catalyzed hydrolysis, which regenerates the carbonyl groups for further reactions.

The symmetrical nature of this compound provides a powerful platform for the synthesis of a wide array of new chemical entities. Upon deprotection of the dioxane rings, the resulting hexanedial can be subjected to a variety of cyclization and condensation reactions to generate diverse heterocyclic and carbocyclic scaffolds. For instance, reaction with hydrazines can yield pyridazines, while treatment with B-dicarbonyl compounds under Knoevenagel-type conditions can lead to the formation of functionalized cyclohexene derivatives.

The true potential for scaffold diversity, however, is realized when the two dioxane-protected aldehydes can be manipulated independently or sequentially. While the parent compound is symmetrical, strategic modifications to the dioxane rings or the butane backbone can introduce asymmetry, allowing for orthogonal deprotection and differential functionalization of the two ends of the molecule. This approach significantly broadens the scope of accessible molecular architectures, moving from simple linear or symmetrical structures to more complex and three-dimensional scaffolds that are highly sought after in drug discovery.

| Scaffold Class | Synthetic Precursor(s) | Key Transformation(s) | Potential Therapeutic Area |

| Pyridazines | Hydrazine derivatives | Condensation, Cyclization | Antihypertensive, Anticancer |

| Cyclohexenes | B-Dicarbonyl compounds | Knoevenagel condensation, Intramolecular aldol reaction | Anti-inflammatory, Antiviral |

| Piperidines | Amines, Reducing agents | Reductive amination | CNS disorders, Analgesics |

| Azepanes | Diamines | Intramolecular cyclization | Enzyme inhibitors |

Diversification Strategies through Peripheral Functionalization of Dioxane Rings

Beyond its role as a protected dialdehyde, the dioxane rings of this compound and its derivatives offer opportunities for direct functionalization. The hydrogen atoms on the carbon atoms of the dioxane rings (positions 4, 5, and 6) can be substituted, introducing additional points of diversity. While direct C-H functionalization of simple dioxanes can be challenging, the presence of activating groups or the use of modern catalytic methods can facilitate such transformations.

A more common strategy for peripheral functionalization involves the synthesis of the dioxane ring from a substituted 1,3-diol. By starting with functionalized propane-1,3-diols, a wide variety of substituents can be incorporated into the dioxane rings from the outset. These substituents can serve as handles for further chemical modifications, such as cross-coupling reactions, click chemistry, or the attachment of peptides or other biomolecules. This approach allows for the generation of a library of analogs with diverse peripheral functionality, which is crucial for structure-activity relationship (SAR) studies in medicinal chemistry.

For example, a bromo-substituted 1,3-diol can be used to form a dioxane ring bearing a bromine atom. This bromine can then participate in a range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce aryl, alkynyl, or amino groups. This strategy effectively transforms the dioxane ring from a simple protecting group into a versatile scaffold for diversification.

| Functionalization Strategy | Reagents/Conditions | Introduced Functionality | Potential for Further Elaboration |

| Use of substituted 1,3-diols | Halogenated or otherwise functionalized propane-1,3-diols | Halogens, Alkynes, Azides, etc. | Cross-coupling, Click chemistry, Bioconjugation |

| Lithiation and electrophilic quench | n-Butyllithium, Electrophiles (e.g., CO2, I2) | Carboxylic acids, Iodides | Amide coupling, Further cross-coupling |

| Radical-based functionalization | Radical initiators, Functionalization agents | Alkyl, Aryl, or other radical-derived groups | Diversification of substitution patterns |

Future Directions and Emerging Research Avenues for 1,4 Di 1,3 Dioxan 2 Yl Butane Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 1,4-di(1,3-dioxan-2-yl)butane and related compounds will increasingly align with the principles of green chemistry to reduce environmental impact. researchgate.netmdpi.com Research will likely focus on moving away from hazardous reagents and energy-intensive conditions. researchgate.net Key areas of development are expected to include the use of novel catalytic systems that are efficient, selective, and reusable. researchgate.net This involves exploring earth-abundant metal catalysts, organocatalysts, and bio-inspired frameworks to facilitate reactions under milder conditions. researchgate.net

Furthermore, energy-efficient synthesis methods are a promising frontier. Technologies such as microwave-assisted synthesis, which can dramatically shorten reaction times and increase yields, are likely to be adapted for the production of dioxane derivatives. mdpi.com Continuous flow chemistry offers another sustainable pathway, providing enhanced control over reaction parameters, improving safety, and allowing for easier scalability. mdpi.com The integration of these technologies with green solvents or even solvent-free reaction conditions represents a significant goal for future synthetic methodologies. mdpi.com

| Methodology | Traditional Approach | Future Sustainable Approach | Key Advantages |

| Catalysis | Stoichiometric acid catalysts (e.g., H₂SO₄) | Reusable solid acids, organocatalysts, biocatalysts | Reduced waste, milder conditions, higher selectivity, catalyst recyclability. researchgate.net |

| Energy Input | Conventional thermal heating | Microwave irradiation, photochemical methods, sonication | Reduced energy consumption, shorter reaction times, potential for novel reactivity. mdpi.comnih.gov |

| Solvents | Volatile organic compounds (e.g., Toluene) | Green solvents (e.g., ionic liquids, supercritical fluids), solvent-free conditions | Minimized environmental impact and waste generation. mdpi.com |

| Process | Batch processing | Continuous flow synthesis | Improved safety, efficiency, scalability, and process control. mdpi.com |

Exploration of Unconventional Reactivity Patterns and Selectivity Control

Future research will likely seek to unlock new synthetic possibilities by exploring the unconventional reactivity of the 1,3-dioxane (B1201747) rings in this compound. While traditionally viewed as stable protecting groups, these acetal (B89532) moieties can be targeted for unique transformations. Controlling reaction intermediates will be a key strategy to achieve novel and selective functionalization. nih.gov

Efforts may focus on developing catalytic systems that can selectively activate the C-H bonds of the dioxane ring or the butane (B89635) linker, allowing for late-stage functionalization. Moreover, exploring ring-opening or rearrangement reactions under photoredox, electrochemical, or transition-metal catalysis could provide pathways to complex molecular architectures that are otherwise difficult to access. A significant challenge and area of focus will be achieving high levels of regio- and stereocontrol in these transformations, potentially by leveraging the conformational constraints imposed by the two dioxane rings. nih.gov

| Research Avenue | Description | Potential Outcome |

| Catalytic C-H Activation | Selective functionalization of C-H bonds on the dioxane rings or the butane backbone. | Direct introduction of new functional groups without pre-functionalization. |

| Radical-Mediated Reactions | Generation of radical intermediates via photoredox or electrochemical methods to initiate novel bond formations. | Access to complex polycyclic structures or for polymer synthesis. |

| Asymmetric Transformations | Enantioselective reactions targeting the prochiral centers of the dioxane rings. | Synthesis of chiral building blocks for pharmaceuticals or materials. |

| Controlled Ring-Opening | Selective cleavage of one or both dioxane rings to reveal aldehyde and alcohol functionalities. | A versatile synthetic strategy for creating multifunctional linear molecules. |

Application of Advanced Spectroscopic Techniques for Dynamic Structure Analysis

A deeper understanding of the conformational dynamics and intermolecular interactions of this compound is crucial for its application in advanced materials. Advanced spectroscopic methods will be instrumental in providing these insights at an unprecedented level of detail. researchgate.net While standard techniques like NMR and IR spectroscopy provide basic structural information, more sophisticated methods are needed to probe dynamic processes. longdom.orgmdpi.com

Two-dimensional NMR techniques, such as NOESY and EXSY, can be employed to study the solution-state conformational equilibria and the kinetics of conformational exchange of the flexible butane linker and the dioxane rings. For solid-state analysis, X-ray diffraction will continue to be vital for determining crystal structures. nih.gov Furthermore, techniques like X-ray emission spectroscopy (XES) could offer detailed information on chemical bonding within the molecule and its derivatives. mdpi.com The combination of these techniques can provide a comprehensive picture of the molecule's structure and behavior in different environments. researchgate.net

| Spectroscopic Technique | Information Gained | Research Application |

| 2D NMR Spectroscopy (NOESY, ROESY) | Through-space proton-proton distances, solution-state conformation. | Elucidating the preferred 3D structure and conformational dynamics in solution. researchgate.net |

| Variable Temperature (VT) NMR | Thermodynamic parameters of conformational exchange processes. | Quantifying the energy barriers between different conformers. |

| Solid-State NMR (SSNMR) | Structure and dynamics in the solid state, analysis of non-crystalline materials. | Characterizing the structure of polymers or amorphous materials derived from the compound. |

| X-ray Crystallography | Precise atomic coordinates in the crystalline state, bond lengths, and angles. | Determining the definitive solid-state structure and packing of derivatives. mdpi.comnih.gov |

| Time-Resolved Spectroscopy | Identification and characterization of short-lived reaction intermediates. | Mechanistic studies of photochemical or catalytic reactions involving the molecule. |

Design and Synthesis of Derivatives for Supramolecular Chemistry and Advanced Materials Science

The bifunctional nature of this compound makes it an attractive building block for creating larger, functional architectures. Future research will increasingly focus on designing and synthesizing derivatives for applications in supramolecular chemistry and materials science. By introducing specific functional groups onto the dioxane rings or the butane backbone, new molecules can be created with tailored self-assembly properties or functionalities for advanced materials.

A promising direction is the incorporation of coordinating moieties, such as triazoles or pyridyl groups, to create ligands for the synthesis of coordination polymers or metal-organic frameworks (MOFs). researchgate.net Such materials could exhibit interesting properties for gas storage, separation, or catalysis. Another avenue involves creating derivatives that can act as monomers for novel polymers, potentially leading to materials with unique thermal or mechanical properties. researchgate.net The synthesis of analogues with electron-rich or electron-poor aromatic units could also lead to new materials for organic electronics. researchgate.net

| Derivative Class | Target Application | Design Strategy |

| Bifunctional Ligands | Metal-Organic Frameworks (MOFs), Coordination Polymers | Appending nitrogen or oxygen-based chelating groups (e.g., triazoles, carboxylates). researchgate.net |

| Chiral Scaffolds | Asymmetric Catalysis, Chiral Recognition | Introduction of stereocenters through asymmetric synthesis or resolution. |

| Polymer Monomers | High-Performance Polymers, Biodegradable Materials | Introducing polymerizable groups (e.g., vinyl, epoxy) or designing for ring-opening polymerization. |

| Liquid Crystal Precursors | Display Technologies, Sensors | Attaching rigid mesogenic units to the flexible butane spacer. |

| Conducting Materials | Organic Electronics | Synthesis of derivatives containing sulfur and selenium for enhanced conductivity. mdpi.com |

Computational Design of New 1,3-Dioxane Analogues with Tailored Properties and Reactivity

Computational chemistry is set to play a pivotal role in accelerating the discovery and development of new 1,3-dioxane analogues. By using theoretical models, researchers can predict the properties and reactivity of molecules before embarking on time-consuming and resource-intensive laboratory synthesis.

Density Functional Theory (DFT) calculations can be used to investigate reaction mechanisms, predict the stability of intermediates, and guide the development of new synthetic routes and catalysts. researchgate.net Molecular dynamics (MD) simulations can provide detailed insights into the conformational landscape of flexible molecules like this compound and its derivatives, which is crucial for understanding their behavior in solution and their ability to self-assemble. Furthermore, quantitative structure-property relationship (QSPR) models can be developed to predict the physical, chemical, and material properties of new analogues, enabling the in silico design of compounds with specific, tailored functionalities.

| Computational Method | Research Goal | Predicted Properties |

| Density Functional Theory (DFT) | Elucidate reaction mechanisms; predict spectroscopic properties. | Transition state energies, reaction pathways, NMR/IR spectra. researchgate.net |

| Molecular Dynamics (MD) | Simulate conformational dynamics and self-assembly processes. | Conformational preferences, diffusion coefficients, binding free energies. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyze chemical bonding and intermolecular interactions. | Bond critical points, electron density distribution. |

| Quantitative Structure-Property Relationship (QSPR) | Predict material or biological properties of new analogues. | Solubility, thermal stability, electronic properties. |

Q & A

Q. How can the environmental persistence of this compound be evaluated in aquatic systems?

- Methodology : Conduct OECD 301/302 biodegradation tests under aerobic/anaerobic conditions. Quantify half-lives via LC-MS and model bioaccumulation potential using log values. Compare with structurally related compounds (e.g., 1,4-dioxane) to predict ecological risks .

Q. What in vitro/in vivo models are suitable for assessing neurotoxicity of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.